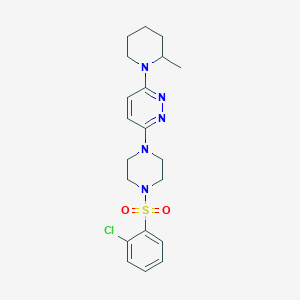
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H26ClN5O2S and its molecular weight is 435.97. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
One of the significant applications of derivatives similar to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine in scientific research is their antimicrobial properties. Research indicates that compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, akin to the one , have been synthesized and shown in vitro antimicrobial activity against a range of gram-positive (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (like Pseudomonas fluorescens and Escherichia coli), along with antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Furthermore, pyridazine derivatives, including sulfonamides, have shown antibacterial and antifungal activity against various microorganisms, highlighting their potential as antimicrobial agents (El-Mariah, Nassar, Hosny, & Deeb, 2008).
Antidepressant Effects
Derivatives of pyridazine, incorporating arylpiperazinyl moieties, have been evaluated for potential antidepressant effects in classical psychopharmacological tests in mice, suggesting their utility in researching new therapeutic agents for depression (Rubat, Coudert, Bastide, & Tronche, 1995).
Anticancer Activity
The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, such as the precursors to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine, has led to the discovery of compounds with significant antibacterial activity. Some of these compounds have also been tested for their antiproliferative effect against human cancer cell lines, indicating their potential in anticancer research (Azab, Youssef, & El‐Bordany, 2013). Additionally, new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines, further highlighting the relevance of such compounds in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Synthesis and Chemical Properties
The exploration of the synthesis, structure, and reactivity of derivatives related to 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine contributes to the understanding of their chemical properties and potential applications. Studies have focused on the synthesis of such compounds and their behavior in various chemical reactions, providing insights into their structural characteristics and potential as building blocks for further chemical synthesis (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989).
特性
IUPAC Name |
3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylpiperidin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2S/c1-16-6-4-5-11-26(16)20-10-9-19(22-23-20)24-12-14-25(15-13-24)29(27,28)18-8-3-2-7-17(18)21/h2-3,7-10,16H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYPNEJNCVBNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)
![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2876263.png)
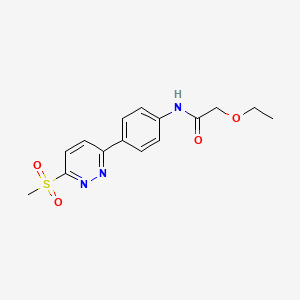

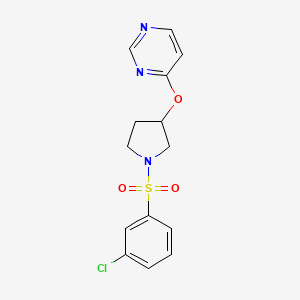
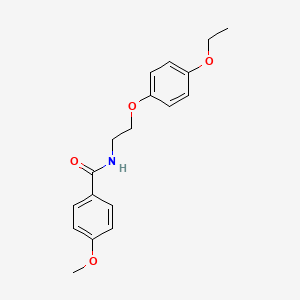
![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)

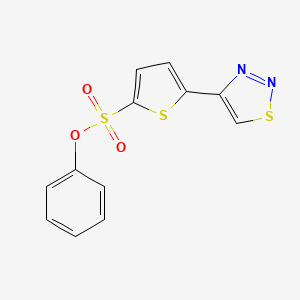

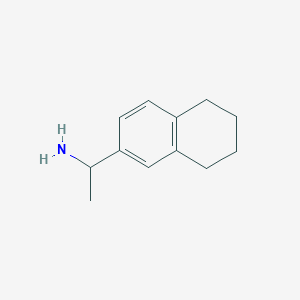

![N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2876281.png)